Cyclopentanemethanol
Description
Historical Context of Cyclopentane-Containing Compounds in Chemical Research
The study of cyclopentane-containing compounds has been a cornerstone of organic chemistry for over a century. The parent cycloalkane, cyclopentane (B165970), was first prepared in 1893 by the German chemist Johannes Wislicenus. wikipedia.org This discovery opened the door to investigating a new class of cyclic hydrocarbons, which proved to be more than just chemical curiosities.
Early research recognized the unique structural and conformational properties of the five-membered ring. solubilityofthings.com Unlike their six-membered cyclohexane (B81311) counterparts, which predominantly adopt a stable chair conformation, cyclopentane exists in a constant state of flux between "envelope" and "twist" conformations, a phenomenon that has made it a model compound for studies in conformational analysis. solubilityofthings.com
The significance of the cyclopentane ring grew substantially with the discovery of naturally occurring, biologically active molecules that contained this scaffold. Prostaglandins, a family of lipid compounds discovered in the 1930s, feature a cyclopentane core and exhibit a wide range of physiological effects. tandfonline.com The isolation and structural elucidation of these molecules spurred intense interest and significant research efforts toward the synthesis of complex cyclopentane derivatives, laying the groundwork for future investigations into compounds like cyclopentanemethanol (B1149391). tandfonline.comresearchgate.net
Significance of this compound as a Synthetic Building Block and Research Target
This compound (CAS No. 3637-61-4) is a colorless liquid that serves as a pivotal building block in organic synthesis. guidechem.com Its importance stems from the combination of its nonpolar cyclopentane ring and the reactive primary alcohol (hydroxymethyl) group. cymitquimica.com This bifunctional nature allows chemists to introduce the cyclopentyl moiety into a wide array of larger molecules.
The hydroxymethyl group can readily undergo common alcohol reactions, such as oxidation to form cyclopentanecarboxaldehyde or cyclopentanecarboxylic acid, and esterification to produce esters with diverse properties. cymitquimica.com Meanwhile, the cyclopentane ring itself imparts specific steric and electronic characteristics to the resulting derivatives, influencing their physical properties and biological interactions.
Due to this versatility, this compound is a key intermediate in the production of a variety of chemical products:
Pharmaceuticals: It is a precursor in the synthesis of more complex molecules, with some of its derivatives being investigated for anti-inflammatory, analgesic, and antimicrobial properties. guidechem.com
Fragrances and Flavors: The compound is utilized in the fragrance and flavor industry to impart specific sensory characteristics to products. guidechem.com
Materials Science: It is used in the synthesis of polymers and as a component in the formulation of surfactants and detergents.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₆H₁₂O |
| CAS Number | 3637-61-4 |
| Molar Mass | 100.16 g/mol |
| Appearance | Colorless liquid guidechem.com |
| Boiling Point | 162-163 °C chembk.com |
| Density | 0.926 g/mL at 25 °C chembk.com |
| Solubility | Slightly soluble in water; soluble in organic solvents cymitquimica.comguidechem.com |
This table is interactive. Click on the headers to sort.
Overview of Advanced Research Trajectories for this compound
Current and future research on this compound and its derivatives is expanding into several advanced areas, driven by the demand for novel molecules in medicine, materials science, and sustainable chemistry.
Medicinal Chemistry and Drug Discovery: The cyclopentane scaffold is considered a "privileged" structure in drug discovery because it provides a rigid framework for the precise spatial arrangement of functional groups. researchgate.net Research is actively pursuing the synthesis of highly functionalized cyclopentanes derived from or related to this compound.
Carbocyclic Nucleosides: Enantioselective synthesis of functionalized cyclopentanes is crucial for creating carbocyclic nucleoside analogs, where a cyclopentane ring replaces the furanose sugar of natural nucleosides. acs.org For example, (1R,2R,3S,4R)-4-amino-2,3-dihydroxy-1-cyclopentanemethanol is a key intermediate in the formal total synthesis of Aristeromycin, a potent antiviral and cytotoxic agent. acs.org
Enzyme Inhibitors: Researchers are designing cyclopentane-based molecules as potent inhibitors for therapeutic targets. In one notable example, a cyclopentane ring serves as the scaffold for substituents designed to bind to the active site of the neuraminidase enzyme, leading to the discovery of new anti-influenza drug candidates with efficacy comparable to approved agents like Zanamivir and Oseltamivir. acs.org
Advanced Materials: The unique structure of this compound makes it a candidate for developing new materials with specific properties.
Polymers and Resins: The alcohol functionality allows it to be incorporated into polyesters and other polymers, where the cyclic structure can enhance thermal stability and mechanical properties.
Clathrate Hydrates: Recent spectroscopic studies have investigated the behavior of this compound as a guest molecule in clathrate hydrates. semanticscholar.orgresearchgate.net These ice-like structures, which can trap guest molecules, are of significant interest for applications in gas storage and transportation, including energy storage. researchgate.net
Sustainable and Bio-based Chemistry: A significant research trajectory involves producing cyclopentane derivatives from renewable biomass. The catalytic conversion of furfural (B47365), a platform molecule derived from agricultural waste, into cyclopentanol (B49286) or cyclopentanone (B42830) is a heavily researched area. researchgate.netresearchgate.net These processes, which involve hydrogenation and rearrangement reactions, represent a potential pathway for the sustainable production of cyclopentyl compounds, including this compound, thereby linking biomass valorization to the synthesis of value-added chemicals. researchgate.net
The table below summarizes these advanced research trajectories.
| Research Area | Focus | Significance | Key Compounds/Intermediates |
| Medicinal Chemistry | Synthesis of complex, biologically active molecules. | Development of new therapeutics for viral infections and other diseases. | Aristeromycin, (1R,2R,3S,4R)-4-amino-2,3-dihydroxy-1-cyclopentanemethanol acs.org |
| Materials Science | Incorporation into novel polymers and clathrate hydrates. | Creation of materials with enhanced properties for energy storage and other advanced applications. semanticscholar.org | Polyesters, Gas Hydrates |
| Sustainable Chemistry | Catalytic conversion of biomass-derived furfural to cyclopentane derivatives. | Establishing renewable routes to valuable platform chemicals, reducing reliance on fossil fuels. researchgate.net | Furfural, Cyclopentanol, Cyclopentanone |
This table is interactive. Click on the headers to sort.
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQVBYGGNVVVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189896 | |
| Record name | Cyclopentanemethanol | |
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Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-61-4 | |
| Record name | Cyclopentanemethanol | |
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| Record name | Cyclopentanemethanol | |
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| Record name | Cyclopentanemethanol | |
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| Record name | Cyclopentanemethanol | |
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| Record name | Cyclopentanemethanol | |
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| Record name | Cyclopentanemethanol | |
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Advanced Synthetic Methodologies for Cyclopentanemethanol and Its Derivatives
Catalytic and Asymmetric Synthesis Approaches
Modern synthetic chemistry provides a powerful toolkit for constructing complex molecules like cyclopentanemethanol (B1149391) derivatives with high precision. Catalytic methods, including those that create specific stereoisomers (asymmetric synthesis), are at the forefront of this field.
Enantioselective Synthesis of Functionalized Cyclopentanes and Analogs
The biological activity of molecules often resides in a single enantiomer, making enantioselective synthesis a critical goal. acs.org Researchers have developed versatile pathways to access a wide array of functionalized cyclopentanes.
One prominent approach begins with cyclopentadiene (B3395910) and proceeds through a series of controlled steps to build the desired chiral centers on the cyclopentane (B165970) ring. acs.org This strategy has been successfully employed in the formal total synthesis of Aristeromycin, a carbocyclic nucleoside analog. A key intermediate in this synthesis is (1R,2R,3S,4R)-4-amino-2,3-dihydroxy-1-cyclopentanemethanol, which is prepared as a single enantiomer. acs.org
Another powerful strategy involves Lewis acid-catalyzed [3+2] cycloaddition reactions. iitrpr.ac.insnnu.edu.cn In these reactions, a three-atom component and a two-atom component are brought together in the presence of a chiral Lewis acid catalyst to form a five-membered ring with high enantioselectivity. For instance, the reaction between donor-acceptor cyclopropanes and enamines can be catalyzed to produce nitrogen-functionalized cyclopentane derivatives. iitrpr.ac.in The choice of catalyst and ligand is crucial for achieving high yields and enantiomeric purity.
Table 1: Examples of Catalytic Systems for Enantioselective Cyclopentane Synthesis
| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Source |
|---|---|---|---|---|
| [3+2] Cycloaddition | MgI₂ / pyBOX | Donor-acceptor cyclopropanes, Aldehydes | Tetrahydrofuran derivatives | snnu.edu.cn |
| [3+2] Cycloaddition | Lewis Acid / Chiral Ligand | Donor-acceptor cyclopropanes, Enamines | Nitrogen-functionalized cyclopentanes | iitrpr.ac.in |
| [3+3] Cycloaddition | Organocatalyst | Phenyl nitrones, Aryl cyclopropane (B1198618) carbaldehydes | Enantioenriched 1,2-oxazinanes | iitrpr.ac.in |
Biocatalytic Transformations of Primary Alcohols to Aldehydes Employing Microorganisms
Biocatalysis offers an environmentally friendly alternative to traditional chemical oxidation methods. The selective oxidation of primary alcohols, such as this compound, to their corresponding aldehydes is a synthetically useful transformation that can be challenging to achieve with conventional reagents due to overoxidation to the carboxylic acid. rug.nlmdpi.com
Microorganisms and isolated enzymes provide solutions to this challenge. Two main classes of enzymes are employed: alcohol dehydrogenases (ADHs) and alcohol oxidases (AOXs). mdpi.comchemrxiv.org
Alcohol Dehydrogenases (ADHs): These enzymes use cofactors like NAD(P)⁺ to oxidize alcohols. chemrxiv.org For the reaction to be catalytic, the reduced cofactor (NAD(P)H) must be regenerated back to its oxidized state. This can be accomplished by coupling the reaction with a regeneration system, such as an NADH oxidase that uses molecular oxygen as the terminal oxidant. rug.nlchemrxiv.org
Alcohol Oxidases (AOXs): Found in methanotrophic microbes, AOXs use a flavin cofactor (FAD) which is regenerated by molecular oxygen. chemrxiv.org This process forms hydrogen peroxide (H₂O₂), which is typically decomposed by catalase, an enzyme often present alongside AOX in the cell. chemrxiv.org
Whole-cell biocatalysis, which uses entire microorganisms, is often preferred as it circumvents the need for costly cofactor addition by utilizing the cell's own metabolic machinery. nih.gov A screening of 218 different microorganisms for the ability to oxidize benzyl (B1604629) alcohol (a model primary alcohol) found that 17 strains showed significant activity. rug.nl The most active strain identified was Janibacter terrae DSM 13953. rug.nl
Table 2: Selected Microorganisms for the Biocatalytic Oxidation of Benzyl Alcohol
| Microorganism | Conversion (%) | Source |
|---|---|---|
| Janibacter terrae DSM 13953 | >5 | rug.nl |
| Rhodococcus sp. DSM 364 | >5 | rug.nl |
| Gordonia sp. DSM 43290 | >5 | rug.nl |
| Mycobacterium sp. DSM 43413 | >5 | rug.nl |
Data represents strains showing conversion >5% in a screening assay for the oxidation of benzyl alcohol to benzaldehyde (B42025). rug.nl
Chemo- and Regioselective Preparations of this compound
Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a chemical change) are fundamental to efficient synthesis. In the context of this compound, these principles are applied to ensure that reactions occur at the desired location without affecting other parts of the molecule.
For example, in multi-step syntheses of functionalized this compound analogs, protecting groups are often used to temporarily block reactive sites, directing subsequent reactions to specific positions. The synthesis of (1R,2R,3S,4R)-4-amino-2,3-dihydroxy-1-cyclopentanemethanol involves the careful orchestration of reactions where hydroxyl and amino groups are protected and deprotected at various stages to allow for the selective modification of the cyclopentane core and its side chain. acs.org
The preparation of non-isocyanate polyurethanes from cyclic carbonates serves as an excellent illustration of chemo- and regioselectivity. nih.gov In these systems, organocatalysts are used to direct the attack of nucleophiles (like amines or thiols) to a specific carbon of the cyclic carbonate, leading to a controlled ring-opening reaction. nih.gov This high degree of control, often rationalized by DFT calculations, ensures the formation of the desired urethane (B1682113) linkage without unwanted side reactions. nih.gov While not a direct synthesis of this compound, this methodology highlights the advanced strategies used to achieve chemo- and regiocontrol in cyclic systems, which are directly applicable to the synthesis of its derivatives.
Ring System Transformations Involving this compound
Rearrangement reactions that alter the size of a carbocyclic ring are a powerful tool in organic synthesis. These transformations can convert readily available ring systems into more complex or synthetically challenging ones, such as the cyclopentane core of this compound.
Ring Contraction Rearrangements from Cyclohexane (B81311) Derivatives
Starting with a six-membered cyclohexane ring and inducing it to contract to a five-membered cyclopentane ring is a synthetically valuable strategy. One notable example is the formation of cyclopentylmethanol from a cyclohexanediol derivative. rug.nl When a mixture of cis- and trans-1,2-cyclohexanediol (B13532) is subjected to specific reaction conditions, a ring contraction occurs, yielding cyclopentylmethanol in 12% yield. rug.nl This transformation likely proceeds through a pinacol-type rearrangement, where a carbocation intermediate triggers a 1,2-alkyl shift, resulting in the contraction of the ring. chemistrysteps.com
Another classic method for ring contraction is the Favorskii rearrangement. baranlab.orgharvard.edu This reaction transforms an α-halo cycloalkanone into a ring-contracted ester, acid, or amide upon treatment with a base. For example, an α-chloro cyclohexanone (B45756) can be converted into a cyclopentanecarboxylic acid derivative, which can then be reduced to this compound. The reaction proceeds through a strained cyclopropanone (B1606653) intermediate that is opened by nucleophilic attack. harvard.edu
Table 3: Examples of Ring Contraction Reactions
| Starting Material | Reaction Type | Product | Source |
|---|---|---|---|
| cis/trans-1,2-Cyclohexanediol | Pinacol Rearrangement | Cyclopentylmethanol | rug.nl |
| α-Halo Cyclohexanone | Favorskii Rearrangement | Cyclopentanecarboxylic Acid Derivative | baranlab.orgharvard.edu |
| Cyclohexane Epoxide | Lewis Acid-Catalyzed Rearrangement | Cyclopentanecarbaldehyde | chemistrysteps.com |
Strategies for Ring Expansion in Related Cycloalkane Systems
While not a method to produce cyclopentanes, ring expansion strategies are an important counterpart to ring contractions in the synthesis of diverse cycloalkane systems. These methods are crucial for accessing medium-sized (7-11 membered) and large rings, which are often difficult to synthesize via direct cyclization due to unfavorable thermodynamics. researchgate.netmdpi.com
Several innovative ring-expansion strategies have been developed:
Dowd-Beckwith Reaction: This powerful method achieves the ring-expansion of cyclic ketones via a radical-mediated mechanism. researchgate.net It allows for the synthesis of medium- and large-ring compounds that are otherwise challenging to prepare.
Tandem Cyclization/Ring Expansion: Some strategies involve a cascade of reactions where an initial cyclization creates a strained polycyclic intermediate that then undergoes one or more ring expansions to relieve strain. For example, a Nazarov cyclization can be followed by a double ring-expansion of two four-membered rings to create a more stable five-membered ring system. nih.gov
Nitro-Reduction or Conjugate Addition Initiated Expansion: Recent methods have been developed for the synthesis of macrocyclic sulfonamides. These strategies involve the expansion of a lactam ring, initiated either by the reduction of a nitro group or by an amine conjugate addition, to form larger, medicinally relevant ring structures. mdpi.comresearchgate.net
These advanced strategies highlight the ingenuity of synthetic chemists in manipulating ring systems to build complex molecular architectures.
Derivatization Strategies for Enhanced Functionality
The chemical modification of this compound into various derivatives is a key strategy for augmenting its functionality and tailoring its properties for specific applications, particularly in the realms of chemical biology and medicinal chemistry. These derivatization approaches unlock new molecular architectures with enhanced biological activity and utility as research tools.
Synthesis of Cyclopentyl Methyl β-D-Glucoside as a Receptor Reagent
The synthesis of glycosides from non-sugar alcohols like this compound is a critical method for producing molecular probes to study carbohydrate-protein interactions. These interactions are fundamental to numerous physiological and pathological processes, including cell recognition, neurotransmission, and inflammation. nih.govuniversidadeuropea.com The resulting cyclopentyl methyl β-D-glucoside can serve as a stable, non-hydrolyzable analogue of natural carbohydrate ligands, making it an invaluable tool for studying receptor binding and function. nih.gov
The synthesis is typically achieved through a glycosylation reaction. A common and effective method involves reacting this compound with a protected glucose derivative, such as a glucosyl trichloroacetimidate, in the presence of a Lewis acid catalyst. acs.org This approach allows for the stereocontrolled formation of the β-glycosidic bond. The use of protecting groups on the glucose molecule is essential to prevent unwanted side reactions and ensure that the glycosidic linkage forms at the correct anomeric position. Following the coupling reaction, a deprotection step removes these groups to yield the final product.
Table 1: Representative Glycosylation Reaction for Cyclopentyl Methyl β-D-Glucoside Synthesis
| Component | Name/Type | Function |
| Aglycone | This compound | The alcohol to be glycosylated. |
| Glycosyl Donor | Acetobromo-α-D-glucose | Protected glucose molecule with a good leaving group. |
| Promoter | Silver(I) oxide | Activates the glycosyl donor and facilitates the reaction. |
| Solvent | Dichloromethane (DCM) | Anhydrous solvent to prevent hydrolysis. |
| Post-Reaction | Zemplén deacetylation | Removes acetate (B1210297) protecting groups to yield the final glucoside. |
This table represents a generalized Koenigs-Knorr glycosylation method; specific conditions may vary based on detailed experimental procedures.
The resulting synthetic glucoside acts as a reagent to probe the binding pockets of various receptors, particularly lectins and glycosidases. universidadeuropea.com By replacing a natural sugar with the cyclopentyl-containing analogue, researchers can investigate the structural and conformational requirements for receptor binding and activation without the complication of enzymatic cleavage of the glycosidic bond.
Halogenation and Decarboxylative Halogenation Approaches
Introducing halogen atoms into the this compound framework is a fundamental derivatization strategy that produces versatile intermediates for further synthesis. nih.gov Halogenated cyclopentanes are valuable precursors for forming organometallic reagents (e.g., Grignard reagents) and for participating in nucleophilic substitution and cross-coupling reactions. quora.com
Direct halogenation involves the substitution of the primary hydroxyl group of this compound. This can be accomplished using standard halogenating agents. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert this compound into cyclopentylmethane chloride or bromide, respectively. Another approach involves a one-pot, TEMPO-catalyzed process using trichloroisocyanuric acid (TCCA) as both the oxidant and chlorination source to produce α-chloroacetals from primary alcohols like this compound. acs.org
Decarboxylative halogenation, also known as halodecarboxylation, is an alternative and powerful method for producing cyclopentyl halides. acs.orgnih.gov This process starts with a carboxylic acid that is one carbon longer than the desired product, such as cyclopentaneacetic acid. nih.gov The reaction, classically known as the Hunsdiecker reaction or one of its modern variants, involves the conversion of the carboxylic acid to a halide with the loss of carbon dioxide. acs.orgnih.gov This method is particularly useful as it provides a different retrosynthetic pathway to access these important building blocks. researchgate.net Recent advancements have led to catalytic, visible-light-promoted methods that are more environmentally friendly and tolerate a wider range of functional groups. acs.org
Table 2: Comparison of Halogenation Strategies for Cyclopentane Derivatives
| Method | Starting Material | Typical Reagents | Product | Key Features |
| Direct Halogenation | This compound | PBr₃, SOCl₂, PCl₃/I₂ | (Halomethyl)cyclopentane | Direct replacement of the -OH group. |
| TEMPO-Catalyzed | This compound | TEMPO, TCCA | α-chloroacetal of cyclopentanecarboxaldehyde | One-pot oxidation and chlorination. acs.org |
| Decarboxylative Halogenation | Cyclopentaneacetic Acid | HgO/Br₂ (Cristol-Firth), Photocatalyst/Halogen Source | (Bromomethyl)cyclopentane | Carbon-carbon bond cleavage; product is one carbon shorter than starting acid. acs.orgnih.gov |
Incorporation into Complex Molecular Architectures for Drug Discovery
The cyclopentane ring is a highly valuable scaffold in medicinal chemistry, recognized for its role in creating molecules with favorable pharmacological properties. researchgate.net It is a core structure in numerous natural products and approved drugs. researchgate.netpharmablock.com this compound and its derivatives serve as crucial building blocks for incorporating this "privileged" scaffold into complex molecular architectures, aiming to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.net
The unique three-dimensional structure of the cyclopentane ring allows it to act as a conformationally restricted isostere for other groups, such as isopropyl or phenyl groups, helping to orient substituents in a precise manner for optimal interaction with biological targets. nih.gov This structural feature is leveraged in the design of various therapeutic agents. For example, cyclopentane derivatives are integral to the structure of antiviral nucleoside analogues (e.g., aristeromycin), where the ring replaces the furanose sugar of natural nucleosides to increase metabolic stability. acs.org
The synthetic versatility of this compound derivatives allows for their incorporation into a wide array of drug classes. They are found in:
Kinase Inhibitors: Pfizer's palbociclib (B1678290) (Ibrance), a CDK4/6 inhibitor for breast cancer, features a cyclopentane ring. pharmablock.com
Antiviral Agents: Carbocyclic nucleosides, built from chiral cyclopentane amines and alcohols, are a cornerstone of antiviral therapy. nih.govacs.org
Receptor Modulators: The cyclopentane moiety is used to develop selective agonists and antagonists for various receptors, including adenosine (B11128) and opioid receptors. nih.govnih.gov
Antiplatelet Agents: AstraZeneca's ticagrelor (B1683153) (Brilinta) contains a complex, tetra-substituted cyclopentane sidechain that is critical for its activity as a P2Y12 platelet inhibitor. pharmablock.com
The process of incorporating these motifs often involves multi-step syntheses where a functionalized cyclopentane building block, conceptually derived from this compound, is coupled with other molecular fragments. ontosight.airesearchgate.net The continued development of novel synthetic methods provides access to new and diverse cyclopentane-based structures, fueling their application in drug discovery programs. researchgate.netrsc.org
Table 3: Examples of Drugs Featuring a Cyclopentane Core
| Drug Name | Therapeutic Class | Significance of Cyclopentane Moiety |
| Palbociclib | CDK4/6 Inhibitor (Oncology) | Forms part of the core scaffold, contributing to binding affinity and selectivity. pharmablock.com |
| Ticagrelor | P2Y12 Platelet Inhibitor | A highly substituted cyclopentane sidechain is essential for its potent anticoagulant activity. pharmablock.com |
| Peramivir | Neuraminidase Inhibitor (Antiviral) | The cyclopentane ring serves as a rigid scaffold for positioning functional groups to inhibit the viral enzyme. pharmablock.com |
| Glecaprevir | HCV NS3/4A Protease Inhibitor (Antiviral) | A disubstituted cyclopentane motif is a key structural element of this hepatitis C drug. pharmablock.com |
| Latanoprostene | Prostaglandin Analogue (Glaucoma) | The drug's core structure is based on a prostaglandin-like cyclopentane ring. pharmablock.com |
Mechanistic Investigations of Cyclopentanemethanol Reactivity
Elucidation of Reaction Pathways and Transition States
The study of cyclopentanemethanol (B1149391) and its derivatives offers significant insights into the intricate pathways and transition states of organic reactions.
Nucleophilic Substitution Mechanisms in this compound Systems
Nucleophilic substitution reactions involving this compound derivatives can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms. wikipedia.org The operative mechanism is influenced by the reaction conditions and the structure of the substrate.
In a typical S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step, leading to an inversion of stereochemistry. libretexts.org For primary alcohols like this compound, the S(_N)2 pathway is generally favored under neutral or basic conditions with a good nucleophile. stackexchange.com
However, under acidic conditions, the reaction of this compound with hydrogen halides, such as HBr, can exhibit characteristics of an S(_N)1 mechanism. stackexchange.comechemi.com This involves the initial protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a primary carbocation. This primary carbocation can then undergo rearrangement to a more stable secondary or tertiary carbocation before being attacked by the nucleophile. echemi.comstackexchange.com It has been proposed that a concerted 1,2-alkyl shift could also lead to ring expansion, displacing the water molecule. stackexchange.com
The choice between S(_N)1 and S(_N)2 pathways is a subject of ongoing investigation, with some studies suggesting that the formation of a primary carbocation is energetically unfavorable and that a concerted rearrangement-displacement might be a more accurate description. echemi.comstackexchange.com
Solvolysis Reactions of Cyclopentylmethyl Tosylate Analogs
The solvolysis of cyclopentylmethyl tosylate, an analog of this compound, provides a valuable system for studying reaction mechanisms and the potential for neighboring group participation. iwu.edu In these reactions, the solvent acts as the nucleophile.
Studies on the acetolysis of cyclopentylmethyl tosylate have shown the formation of multiple products, including those resulting from direct substitution and ring expansion. iwu.edu For instance, the acetolysis of cyclopentylmethyl tosylate leads to cyclopentylmethyl acetate (B1210297) (from direct displacement), as well as cyclohexyl acetate and cyclohexene (B86901) (from ring expansion). iwu.edu The rate of this reaction is accelerated by the presence of sodium acetate, indicating that acetate can act as a nucleophile. iwu.edu
The solvolysis of cyclopentylmethyl tosylate can proceed through several pathways:
Direct Nucleophilic Attack (S(_N)2): The nucleophile directly displaces the tosylate group, leading to the formation of the corresponding cyclopentylmethyl derivative. iwu.edu
Anchimeric Assistance (Neighboring Group Participation): A C-C bond of the cyclopentane (B165970) ring can participate in the departure of the leaving group, leading to a bridged intermediate. This intermediate can then be attacked by the nucleophile or undergo elimination. iwu.edu
The product distribution in these reactions provides evidence for the competition between these pathways.
Table 1: Products from the Acetolysis of Cyclopentylmethyl Tosylate iwu.edu
| Product | Formation Pathway |
| Cyclopentylmethyl acetate | Direct Displacement |
| Cyclohexyl acetate | Ring Expansion |
| Cyclohexene | Ring Expansion and Elimination |
The hydrolysis of cyclopentylmethyl tosylate in aqueous acetone (B3395972) in the presence of a non-nucleophilic base like lutidine primarily yields cyclopentylmethanol, suggesting that under these conditions, the direct substitution pathway is significant. iwu.edu
Cannizzaro Disproportionation Reactions in Gas Phase
The Cannizzaro reaction is a disproportionation reaction in which two molecules of a non-enolizable aldehyde are converted to a primary alcohol and a carboxylic acid in the presence of a strong base. wikipedia.orgpharmaguideline.com While typically conducted in the liquid phase, studies of this reaction in the gas phase provide fundamental insights into the intrinsic reactivity of the molecules without the influence of a solvent. acs.org
The gas-phase Cannizzaro reaction of aldehydes like benzaldehyde (B42025) and pivaldehyde has been investigated using techniques such as ion cyclotron resonance and mass spectrometry. acs.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the aldehyde to form a tetrahedral intermediate. wikipedia.orglibretexts.org This intermediate then transfers a hydride ion to a second aldehyde molecule. wikipedia.orgacs.org
Although direct experimental studies on the gas-phase Cannizzaro reaction of cyclopentanecarboxaldehyde (the aldehyde corresponding to this compound) are not extensively documented in the provided search results, the principles from studies of other non-enolizable aldehydes can be applied. The reaction would be expected to proceed through a similar hydride transfer mechanism, yielding this compound and cyclopentanecarboxylic acid.
Role of Functional Groups in Modulating Reactivity
The chemical behavior of this compound is significantly influenced by its constituent functional groups: the hydroxymethyl group and the cyclopentane ring.
Influence of the Hydroxymethyl Group on Chemical Transformations
The hydroxymethyl group (-CH₂OH) is the primary site of reactivity in this compound. cymitquimica.com This group can participate in a variety of chemical transformations, making this compound a versatile building block in organic synthesis.
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form cyclopentanecarboxaldehyde or further to cyclopentanecarboxylic acid using appropriate oxidizing agents.
Esterification: this compound readily reacts with carboxylic acids or their derivatives (like acid anhydrides or acyl chlorides) to form esters. iwu.edu For example, it reacts with acetic anhydride (B1165640) in the presence of a catalyst to yield cyclopentylmethyl acetate. iwu.edu
Substitution: The hydroxyl group can be replaced by other functional groups, such as halogens, through nucleophilic substitution reactions.
The presence of the hydroxymethyl group also influences the physical properties of the molecule, such as its solubility in water. cymitquimica.com
Steric and Electronic Effects of the Cyclopentane Ring System
The cyclopentane ring in this compound exerts both steric and electronic effects that modulate its reactivity.
Steric Effects: The five-membered ring introduces a degree of steric hindrance around the reactive hydroxymethyl group. numberanalytics.com The puckered conformation of the cyclopentane ring, which minimizes torsional strain, can influence the accessibility of the reaction center to incoming reagents. vulcanchem.com This steric bulk can affect the rates of reactions; for instance, it can hinder the approach of a nucleophile in an S(_N)2 reaction. numberanalytics.com In comparison to a linear alkyl chain, the cyclopentane ring imposes more significant steric constraints. nih.gov
Electronic Effects: The cyclopentyl group is generally considered to be electron-donating, which can influence the stability of charged intermediates formed during a reaction. vulcanchem.com This electron-donating nature can stabilize an adjacent positive charge, which can be a factor in reactions proceeding through a carbocation intermediate, such as in some S(_N)1-type reactions. iwu.edu The stability of the cyclopentane ring itself, which has a moderate amount of ring strain, can also influence reaction pathways, particularly those involving ring expansion or contraction. numberanalytics.com
Catalytic Reaction Mechanism Studies
The catalytic conversion of linear diols into valuable cyclic compounds represents an important area of chemical research. Understanding the underlying mechanisms is crucial for designing efficient and selective catalysts.
Conversion of 1,6-Hexanediol (B165255) to this compound via Hydroxyapatite (B223615) Catalysis
The conversion of 1,6-hexanediol into this compound can be effectively achieved using nanocrystalline hydroxyapatite (Ca-HAP) as a catalyst. mdpi.comnih.gov This reaction is typically carried out in the vapor phase using a fixed-bed reactor at elevated temperatures, for instance, at 375 °C. nih.gov The unique catalytic properties of hydroxyapatite facilitate the intramolecular cyclization of the C6 diol to form the C5 ring structure of this compound. nih.gov
Research has demonstrated that the elemental composition of the Ca-HAP catalyst, particularly the calcium-to-phosphorus (Ca/P) molar ratio, plays a pivotal role in directing the reaction's selectivity. mdpi.comnih.gov While various products can be formed from 1,6-hexanediol, specific Ca-HAP formulations show a marked preference for producing this compound. nih.gov A catalyst with a Ca/P molar ratio of 1.72, which is higher than the stoichiometric ratio of hydroxyapatite, has been identified as being particularly effective, yielding up to 42% this compound. mdpi.comnih.govresearchgate.net This yield is noted as one of the highest reported for this specific conversion. mdpi.comnih.govresearchgate.net
The reaction proceeds alongside the formation of other products, such as 5-hexen-1-ol, with the product distribution being highly dependent on the catalyst's properties. nih.gov The catalytic activity, when measured per specific surface area, was found to be highest for Ca-HAP with a nearly stoichiometric Ca/P ratio of 1.69. mdpi.com However, for the selective production of this compound, a higher Ca/P ratio is more favorable. mdpi.com
Table 1: Catalytic Performance of Hydroxyapatite in 1,6-Hexanediol Conversion
| Catalyst | Ca/P Molar Ratio | 1,6-Hexanediol Conversion (%) | This compound Yield (%) | 5-Hexen-1-ol Yield (%) |
| Ca-HAP(1.72) | 1.72 | 79 | 42 | 14 |
| Ca-HAP(1.62) | 1.62 | 96 | 31 | 37 |
| Ca-HAP(1.54) | 1.54 | 93 | 6 | 68 |
Note: Data derived from studies on nanocrystalline hydroxyapatite catalysts. Reaction conditions: 375°C, fixed-bed reactor. mdpi.comresearchgate.net
Surface Acid-Base Nature of Catalysts in Selective Product Formation
The selectivity observed in the hydroxyapatite-catalyzed conversion of 1,6-hexanediol is intrinsically linked to the acid-base properties of the catalyst's surface. mdpi.comnih.gov Hydroxyapatite is known to possess both acidic (from P-OH groups) and basic (from Ca-OH groups) sites, and the balance between these can be precisely controlled by adjusting the bulk Ca/P ratio during hydrothermal synthesis. mdpi.comnih.govresearchgate.net
The adsorption and desorption of probe molecules like ammonia (B1221849) (NH3) and carbon dioxide (CO2) are used to quantify the number of acid and base sites, respectively. mdpi.comnih.gov Studies reveal that as the Ca/P molar ratio in the nanocrystalline Ca-HAP catalyst increases, the surface basicity also increases, while the acidity shows an inverse trend. mdpi.comstechnolock.com
This tunable acid-base character is the determining factor in product distribution. mdpi.com
High Basicity (High Ca/P Ratio): Catalysts with a higher Ca/P ratio, such as Ca-HAP(1.72), exhibit stronger basicity. This basic character is thought to promote the intramolecular cyclization pathway that leads to the formation of this compound. mdpi.comresearchgate.net
Balanced Acid-Base Sites (Lower Ca/P Ratio): In contrast, a non-stoichiometric catalyst with a lower Ca/P ratio of 1.54, which possesses a more balanced profile of acid and base sites, predominantly catalyzes the dehydration of 1,6-hexanediol to 5-hexen-1-ol, achieving a high yield of 68%. mdpi.comnih.govresearchgate.net
Therefore, by carefully engineering the elemental composition and, consequently, the surface acid-base properties of the hydroxyapatite catalyst, the reaction can be selectively steered toward either cyclization to this compound or dehydration to an unsaturated alcohol. mdpi.comnih.gov
Table 2: Correlation of Catalyst Acidity/Basicity with Product Selectivity
| Catalyst | Ca/P Molar Ratio | Predominant Surface Character | Major Product | Major Product Selectivity (%) |
| Ca-HAP(1.72) | 1.72 | Basic | This compound | ~53 |
| Ca-HAP(1.54) | 1.54 | Acid-Base Bifunctional | 5-hexen-1-ol | ~73 |
Radical-Mediated Cyclopropanation Processes
Beyond catalytic cyclization, radicals derived from this compound precursors can participate in complex bond-forming reactions, such as cyclopropanation. nih.gov A notable mechanism involves a radical/polar annulation crossover process, which allows for the construction of cyclopropane (B1198618) rings under mild conditions using visible-light photoredox catalysis. nih.gov
In this process, a cyclopentylmethyl radical can be generated from various precursors, such as a cyclopentylsilicate. nih.gov The key steps of the mechanism are as follows:
Radical Generation: A photocatalyst, upon excitation by visible light, generates the cyclopentylmethyl radical from a suitable precursor. nih.gov
Radical Addition: The generated radical adds to a molecule containing a double bond positioned appropriately relative to a leaving group, such as a homoallylic tosylate. nih.gov
Reduction and Cyclization: The resulting radical adduct from the addition step is then reduced via a single electron transfer (SET) to form an anion. This anion subsequently undergoes a rapid intramolecular nucleophilic substitution (an SN2-type reaction), displacing the tosylate leaving group and closing the three-membered ring to form a cyclopentylmethyl-substituted cyclopropane. nih.gov
This method demonstrates significant functional group tolerance, a characteristic feature of reactions that proceed through odd-electron intermediates. nih.gov For instance, the synthesis of cyclopentylmethyl cyclopropane has been successfully achieved from cyclopentylsilicate, -trifluoroborate, and -dihydropyridine radical precursors with comparable yields, highlighting the versatility of the radical generation step. nih.gov
Spectroscopic and Structural Characterization in Advanced Research
Elucidation of Molecular Conformation and Host-Guest Interactions
Understanding the three-dimensional arrangement of cyclopentanemethanol (B1149391) and its interactions when encapsulated within a host molecule is fundamental to its application in areas like gas storage.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules. scielo.br In the context of this compound, solid-state ¹³C NMR is particularly valuable for characterizing its inclusion in clathrate hydrates.
In studies of binary clathrate hydrates formed with this compound and methane (B114726) (CH₄), ¹³C NMR spectra have confirmed the formation of a structure II (sII) hydrate (B1144303). researchgate.netresearchgate.netresearchgate.net The spectra provide direct evidence that this compound molecules occupy the large (5¹²6⁴) cages of the sII hydrate structure, while methane molecules are found in both the small (5¹²) and large cages. researchgate.netresearchgate.net This is a critical finding, as the distribution of guest molecules within the hydrate cavities is essential for determining the stability and storage capacity of the material. researchgate.net The chemical shifts observed in the NMR spectra are sensitive to the local environment of the carbon atoms, allowing researchers to distinguish between different conformations of the guest molecule and to understand the host-guest interactions at a molecular level. scielo.brnumberanalytics.comrsc.org
| Technique | Application | Key Findings for this compound | References |
| ¹³C NMR Spectroscopy | Structural analysis of clathrate hydrates | Confirmed inclusion in sII large cages. | researchgate.netresearchgate.net |
| ¹³C NMR Spectroscopy | Guest distribution in binary hydrates (with CH₄) | Methane found in both small and large cages. | researchgate.netresearchgate.net |
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of materials. wikipedia.org For this compound-containing clathrate hydrates, powder XRD (PXRD) patterns are used to identify the crystal system and space group. researchgate.net
Rietveld refinement, a method that fits a calculated diffraction pattern to the experimental data, is employed to obtain detailed structural parameters. wikipedia.orgresearchgate.netshimadzu.com Through Rietveld analysis of the XRD data for a binary (this compound + CH₄) hydrate, it was confirmed that it crystallizes in a cubic Fd3m space group, which is characteristic of sII hydrates. researchgate.netresearchgate.netacs.org This analysis also provides information on the lattice parameters and can suggest possible host-guest hydrogen bonding interactions. researchgate.netresearchgate.net The combination of XRD with direct space methods is a powerful approach for solving the complex structures of clathrate hydrates, which often exhibit disorder and partial cage occupancies. researchgate.net
| Technique | Method | Application | Key Findings for this compound Hydrates | References |
| X-ray Diffraction (XRD) | Powder XRD | Crystal structure identification | Confirmed cubic Fd3m structure (sII). | researchgate.netresearchgate.netacs.org |
| X-ray Diffraction (XRD) | Rietveld Refinement | Structural parameter determination | Refined lattice parameters and indicated host-guest interactions. | researchgate.netresearchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Guest Inclusion
Vibrational and Electronic Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules, offering a "fingerprint" that is sensitive to molecular structure and intermolecular interactions. rtilab.comphotometrics.net
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. wikipedia.org The resulting spectrum is unique to the compound and can be used for identification and structural analysis. photometrics.netmdpi.com For this compound, the FTIR spectrum shows characteristic absorption bands corresponding to the O-H stretch of the alcohol group (around 3250-3300 cm⁻¹) and the C-H stretches of the cyclopentyl ring (around 2850-2950 cm⁻¹). nist.govresearchgate.net Changes in the position and shape of these bands can indicate involvement in hydrogen bonding, such as the interactions between the hydroxyl group of this compound and the water molecules of the hydrate lattice. numberanalytics.comcdnsciencepub.com
| Spectral Region | Vibrational Mode | Significance for this compound |
| ~3300 cm⁻¹ | O-H stretch | Indicates the presence of the alcohol functional group and its hydrogen bonding state. |
| ~2900 cm⁻¹ | C-H stretch | Characteristic of the cyclopentyl ring structure. |
| Authentic | Infrared Spectrum | Confirms the identity of the compound. fishersci.se |
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. mit.eduustc.edu.cn It is particularly useful for studying the dynamics of guest molecules within host structures and for detecting changes in molecular polarizability. arxiv.org In the study of clathrate hydrates, Raman spectroscopy can confirm the inclusion of guest molecules like methane by identifying their characteristic vibrational modes. researchgate.netresearchgate.net For instance, the Raman spectra of binary (this compound + CH₄) hydrates show peaks corresponding to the C-H symmetric stretch of methane, providing further evidence of its encapsulation within the hydrate cages. researchgate.net The absence of a free O-H signal for the guest alcohol in the Raman spectra of similar alcohol-containing hydrates suggests that the hydroxyl group participates in hydrogen bonding with the host water framework. researchgate.netresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Studies
Advanced Mass Spectrometry for Product Identification and Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for identifying unknown compounds and elucidating reaction pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov
In research involving this compound, mass spectrometry, often coupled with gas chromatography (GC-MS), is used to identify reaction products and intermediates. acs.org For example, in studies of catalytic reactions, GC-MS can be used to track the conversion of reactants and the formation of products over time. The fragmentation pattern of this compound in the mass spectrum, with a characteristic top peak at m/z 67, serves as a fingerprint for its identification. nih.gov Advanced techniques like electrospray ionization (ESI-MS) can be used to detect and characterize non-covalent host-guest complexes and reaction intermediates in solution. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying individual chemical compounds within a complex mixture. metabolomicsworkbench.orgdocbrown.info The process involves a gas chromatograph (GC) to separate volatile and semi-volatile compounds, which are then introduced to a mass spectrometer (MS) for detection and identification. docbrown.info The GC separates components based on their different retention times, which is the time it takes for a compound to travel through the chromatographic column. nih.gov Following separation, the MS ionizes the compounds, creating charged fragments, and then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each compound. chemguide.co.uklibretexts.org This mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for positive identification. wiley.comazom.com
In the analysis of complex mixtures such as essential oils, environmental samples, or biological secretions, GC-MS is invaluable for unequivocally identifying constituents. azom.comscielo.org.mxmdpi.com For instance, in the study of volatile compounds in plant extracts, researchers utilize GC-MS to determine the chemical composition. The identification of a specific compound like this compound is confirmed by matching its experimental mass spectrum and retention index with those of a known reference standard or with data from established libraries. plos.orgphytopharmajournal.com
The mass spectrum of this compound is characterized by a specific fragmentation pattern. While the molecular ion peak (the peak corresponding to the intact molecule) may be observed, it is often the fragmentation pattern that is most informative. For alcohols, the molecular ion peak can be small or even absent. libretexts.org The fragmentation of this compound results in a series of characteristic ions. The most abundant ions (peaks) in the electron ionization (EI) mass spectrum of this compound are used for its identification.
Detailed research findings from spectral databases provide the following characteristic peaks for this compound:
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 99.99 | [C₃H₅]⁺ |
| 69 | 90.50 | [C₅H₉]⁺ (Cyclopentyl cation) |
| 67 | 71.00 | [C₅H₇]⁺ |
| 39 | 44.00 | [C₃H₃]⁺ |
| 81 | 37.10 | [C₆H₉]⁺ |
| 55 | 36.30 | [C₄H₇]⁺ |
| 27 | 33.50 | [C₂H₃]⁺ |
Data sourced from MassBank of North America (MoNA) and the NIST Mass Spectrometry Data Center. nih.gov
The table above illustrates the typical mass spectrum fragmentation of this compound under electron ionization. The base peak, which is the most intense signal, is observed at an m/z of 41. Another very significant peak is at m/z 69, corresponding to the loss of the CH₂OH group to form a stable cyclopentyl cation. The presence and relative abundance of these and other fragments create a unique pattern that allows for the confident identification of this compound in a sample.
In practical research, such as the analysis of hydrophilic volatile compounds from the plant Ilex cornuta, a derivative of this compound, specifically this compound, .alpha.-(1-methylethyl)-2-nitro-, [1.alpha.(S*),2.alpha.]-, was identified with a retention time of 23.85 minutes and a retention index of 1504. researchopenworld.com The use of retention indices, in addition to mass spectral matching, provides a higher degree of confidence in the identification of compounds in complex mixtures. plos.org
Computational and Theoretical Studies of Cyclopentanemethanol Systems
Quantum Chemical Investigations of Molecular Properties
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like cyclopentanemethanol (B1149391). rsc.orgrsdjournal.orgqulacs.org These computational approaches allow for the detailed exploration of electronic structure, energetics, and spectroscopic signatures.
The electronic structure of a molecule dictates its fundamental chemical and physical properties. osti.gov For this compound, computational methods such as Density Functional Theory (DFT) are used to model its electron distribution, molecular orbitals, and related energetic properties. cp2k.orgnih.gov DFT calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of molecular reactivity and electronic excitability.
The conformational landscape of this compound is another critical aspect of its energetics. The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations (envelope and twist forms). The orientation of the hydroxymethyl group relative to the ring further increases the number of possible conformers. Quantum chemical calculations can predict the relative stabilities of these different conformers by calculating their ground state energies. This analysis is crucial for understanding the molecule's behavior in different environments, as the population of conformers can influence its reactivity and spectroscopic properties.
Below is a table summarizing typical energetic properties that can be determined for this compound through computational methods.
| Property | Description | Typical Computational Method |
| Total Energy | The total electronic energy of the molecule in its ground state. | DFT, Ab Initio (e.g., MP2, CCSD) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | DFT |
| Dipole Moment | A measure of the molecule's overall polarity. | DFT, Ab Initio |
| Conformational Energies | Relative energies of different spatial arrangements (conformers) of the molecule. | DFT, Ab Initio |
Note: Specific values for this compound require dedicated computational studies, which are not broadly published in comparative databases. The methods listed are standard approaches for obtaining such data.
Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic data of molecules. lehigh.eduschrodinger.com By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, aiding in structure elucidation and conformational analysis. schrodinger.com
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy probes electronic transitions within a molecule. github.iolibretexts.org Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra, calculating the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths. For a saturated alcohol like this compound, significant absorptions are expected only in the far UV region.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Quantum chemical calculations, typically using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. schrodinger.com These predictions are highly sensitive to the molecular geometry, making them valuable for distinguishing between different conformers or stereoisomers.
IR/Raman Spectroscopy: Infrared (IR) and Raman spectroscopies provide information about molecular vibrations. researchgate.net DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies correspond to specific vibrational modes, such as the O-H stretch, C-H stretches, and various bending and torsional modes of the cyclopentane ring and hydroxymethyl group. Comparing the computed spectrum to the experimental one helps in the detailed assignment of vibrational bands.
The table below illustrates the types of data obtained from computational spectroscopic modeling for this compound.
| Spectroscopy Type | Predicted Parameter | Corresponding Molecular Property | Computational Method |
| UV-Vis | λmax (Wavelength of Max Absorbance) | Electronic Transitions | TD-DFT |
| NMR | δ (Chemical Shift) | Chemical Environment of Nuclei (¹H, ¹³C) | DFT (GIAO) |
| IR/Raman | Vibrational Frequencies (cm⁻¹) | Molecular Vibrational Modes | DFT |
Electronic Structure and Energetics
Reaction Mechanism Predictions and Dynamics Simulations
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and predicting the feasibility and rates of transformations. rsc.org
Ab initio and DFT methods are widely used to investigate reaction mechanisms involving alcohols like this compound. acs.org These methods can model reactions such as its synthesis, for instance, via the hydroboration-oxidation of methylenecyclopentane, or its conversion to other functional groups. pearson.com For example, the reaction of this compound with hydrogen bromide has been discussed in the context of SN1 versus SN2 mechanisms, where computational modeling could clarify the energetics of the primary carbocation intermediate and potential rearrangement products. echemi.com
In a study on the desymmetrization of N-Cbz glutarimides, this compound was used as a nucleophile. d-nb.infonih.gov DFT calculations were performed in this broader study to explore the detailed reaction mechanism and the origin of enantioselectivity, indicating that interactions like C-H···O hydrogen bonds were key. d-nb.infonih.gov Such studies showcase how computational methods can elucidate the role of specific reactants like this compound within a complex reaction sequence.
A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS), which are the energy maxima along a reaction coordinate. Quantum chemical calculations can locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate.
Once the energetics of reactants, products, and transition states are known, kinetic parameters can be modeled using theories like Transition State Theory (TST). This allows for the prediction of reaction rate constants. While specific, detailed kinetic modeling studies focused solely on this compound are not prevalent in the literature, the computational frameworks are well-established. rsc.orgacs.org For example, in ruthenium-catalyzed cross-coupling reactions of alcohols, DFT calculations have been employed to understand the mechanism, including the dehydrogenation of alcohols and subsequent hydrogenation steps, providing insights applicable to substrates like this compound. rsc.org
Ab Initio and Density Functional Theory (DFT) Approaches to Reaction Pathways
Intermolecular Interactions and Host-Guest Systems
The way this compound interacts with itself and with other molecules is governed by non-covalent forces, which can be effectively studied using computational methods. The primary interaction is hydrogen bonding, originating from its hydroxyl group.
Computational studies can model the geometry and binding energy of dimers or larger clusters of this compound, quantifying the strength of the hydrogen bonds. Furthermore, interactions with other molecules, such as solvents or reactants, can be investigated. For example, a computational study on the binary mixture of cyclopentanone (B42830) and methanol (B129727) used DFT to corroborate experimental findings on the formation of cross-associated hydrogen-bonded complexes. researchgate.net Similar approaches could be applied to systems involving this compound to understand solution-phase behavior.
The potential for this compound and related cyclic alcohols to act as guests in host-guest systems, such as clathrate hydrates, is an area of active research. researchgate.net Computational modeling can predict the stability of such structures and the nature of the host-guest interactions, which are critical for applications like gas storage or desalination. researchgate.net
Molecular Dynamics Simulations of Clathrate Hydrates
Molecular dynamics (MD) simulations are a powerful computational tool for studying the nucleation, growth, and stability of clathrate hydrates at an atomic resolution. rsc.org These simulations model the movement of every atom in a system over time, governed by the principles of classical mechanics, allowing researchers to observe complex processes that are difficult to capture experimentally. mdpi.comucl.ac.uk General MD studies on clathrate hydrates focus on understanding the mechanisms of cage formation, guest-host interactions, and the kinetics of hydrate (B1144303) growth. rsc.orgucl.ac.uk They are instrumental in determining how guest molecules are encapsulated by the water lattice and how additives can promote or inhibit hydrate formation. ucl.ac.uk
While extensive MD simulations focused solely on this compound are not widely documented in the reviewed literature, computational studies using related methods like Density Functional Theory (DFT) have been applied to understand its behavior within hydrate structures. researchgate.net DFT calculations have been used to determine the relative energies of different conformations (rotational isomers) of the this compound molecule. researchgate.net These calculations predict the most stable shapes the molecule will adopt when trapped inside a hydrate cage. researchgate.net For this compound, it was found that conformations with lower relative energies, such as 'State 1' and 'State 3' in one study, would be preferentially encapsulated within the large cages of structure II or structure H hydrates. researchgate.net This theoretical insight is crucial for accurately interpreting experimental data from spectroscopic analyses and for building precise models of CPM-containing hydrates. researchgate.netresearchgate.net
| Conformation | Relative Energy (kJ/mol) | Likelihood of Enclathration |
|---|---|---|
| State 1 | 0.00 | Preferred |
| State 2 | 17.1 | Difficult |
| State 3 | 0.14 | Preferred |
| State 4 | 12.4 | Difficult |
Prediction of Hydrate Formation Conditions and Thermodynamic Stability
Theoretical predictions and experimental measurements are crucial for determining the conditions under which clathrates form and remain stable. It has been demonstrated that while some simple alcohols like methanol inhibit hydrate formation, larger and more hydrophobic alcohols, including this compound, can act as hydrate formers in the presence of a "help gas". researchgate.netresearchgate.net
Spectroscopic and diffraction analyses have confirmed that this compound, with methane (B114726) (CH₄) as a help gas, forms a structure II (sII) clathrate hydrate. researchgate.netresearchgate.netresearchgate.net In this structure, the larger this compound molecules are believed to occupy the large 5¹²6⁴ cages of the sII hydrate, while the smaller methane molecules occupy both the small 5¹² cages and some of the large cages. researchgate.net
A key finding is that the binary (this compound + CH₄) hydrate exhibits enhanced thermodynamic stability compared to pure methane hydrate. researchgate.netresearchgate.net This means the mixed hydrate can form at higher temperatures or lower pressures, a desirable characteristic for applications like gas storage. researchgate.net The phase equilibrium conditions for the CPM + CH₄ hydrate system have been measured, showing a significant shift toward more stable conditions. acs.org For instance, the dissociation temperature of the mixed hydrate is higher than that of pure methane hydrate across a range of pressures. researchgate.net The stability of hydrates formed with cyclopentane derivatives, including this compound, is a subject of ongoing research for potential use in CO₂ capture and seawater desalination. osti.govemse.fr
| Pressure (bar) | Pure CH₄ Hydrate Dissociation Temperature (K) | (CPM + CH₄) Hydrate Dissociation Temperature (K) |
|---|---|---|
| 30 | ~275.5 | ~287.0 |
| 40 | ~278.0 | ~289.5 |
| 50 | ~280.0 | ~291.0 |
| 60 | ~282.0 | ~292.5 |
| 70 | ~283.5 | ~293.5 |
| 80 | ~285.0 | ~294.5 |
Chemical Machine Learning for Material and Process Exploration
Chemical machine learning (ML) is an emerging field that leverages artificial intelligence to accelerate the discovery and design of new molecules and materials. nih.govfrontiersin.org Instead of relying solely on traditional, time-consuming experimental or simulation methods, ML models can predict the properties of chemical compounds based on their structure after being trained on existing data. researchgate.net These data-driven approaches are transforming materials science by enabling high-throughput screening of vast chemical spaces to identify candidates with desired functionalities. nih.gov
For material and process exploration involving compounds like this compound, machine learning offers several potential applications:
Property Prediction: ML models, such as graph neural networks or other algorithms, could be trained to predict key properties relevant to hydrate formation. researchgate.net This includes predicting the thermodynamic stability, cage occupancy, or the kinetic promotion effect of a given molecule based on its structural features.
Discovery of New Materials: Generative models, a class of ML techniques, can design entirely new molecules that are optimized for a specific purpose. researchgate.netarxiv.org For instance, a model could be tasked with generating novel cyclic alcohol structures, similar to this compound, that are predicted to be even more effective as hydrate formers for gas storage or CO₂ capture applications.
Process Optimization: Reinforcement learning and other ML strategies can be used to explore and optimize reaction or process conditions. arxiv.org This could involve finding the ideal concentrations, temperatures, and pressures to maximize hydrate formation rates or gas storage capacity in a system containing this compound.
While specific applications of ML to this compound are not yet prominent in the literature, the methodologies are well-established for general chemical discovery. nih.govfrontiersin.org The continued growth of curated chemical datasets and the development of more sophisticated algorithms will likely make ML an indispensable tool for exploring the full potential of this compound and related compounds in the future. nih.gov
Applications of Cyclopentanemethanol and Its Derivatives in Medicinal Chemistry and Materials Science
Development of Bioactive Derivatives
The chemical structure of cyclopentanemethanol (B1149391) allows for diverse modifications, leading to the synthesis of derivatives with a wide range of biological activities. Researchers have leveraged this scaffold to create compounds targeting inflammation, microbial infections, and specific enzyme and receptor systems.
Design and Synthesis of Anti-Inflammatory Agents Based on this compound Derivatives
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. ontosight.ai Research in this area focuses on synthesizing and evaluating compounds that could lead to new treatments for inflammatory diseases. ontosight.ai For instance, compounds such as this compound, 1-phenyl-, and this compound, 2-nitro- have been noted for their potential anti-inflammatory properties, forming a basis for further investigation. ontosight.aihorizonepublishing.com The design of these molecules is a critical area of research in medicinal chemistry, aiming to modulate inflammatory pathways. ontosight.ai
Exploration of Antimicrobial Compounds Derived from this compound
The this compound framework has also been explored for the development of new antimicrobial agents. ontosight.ai The structural features of its derivatives are studied for their ability to inhibit the growth of various microbes. ontosight.ai This line of research highlights the potential of this compound-based compounds in addressing the need for novel antimicrobial therapies. ontosight.aihorizonepublishing.com
Carbocyclic Nucleoside Analog Research, Including Total Synthesis of Aristeromycin Intermediates
This compound derivatives are crucial in the synthesis of carbocyclic nucleoside analogs, which are important for their antiviral and anticancer properties. A significant achievement in this area is the enantioselective synthesis of key intermediates for the natural product Aristeromycin. acs.org Specifically, the compound (1R,2R,3S,4R)-4-amino-2,3-dihydroxy-1-cyclopentanemethanol has been prepared as a single enantiomer. acs.orgresearchgate.net This functionalized cyclopentane (B165970) serves as a vital intermediate in the formal total synthesis of Aristeromycin, demonstrating the utility of this compound-based structures in accessing complex and biologically significant molecules. acs.orgresearchgate.net The synthetic pathway allows for access to various carbocyclic nucleosides from a common intermediate. acs.org
Enzyme Inhibitor Studies: this compound and Amygdalinase Activity
This compound (CPEM) has been studied for its effect on enzyme activity, specifically its interaction with sweet amygdalinase. chemicalbook.com Research has found that CPEM itself exhibits a weak, uncompetitive inhibitory effect on this enzyme, with a determined inhibition constant (Ki) of 0.15 ± 0.02 mM. chemicalbook.com
Interestingly, the nature of this inhibition can be altered through chemical modification. When a glucose molecule is introduced as a glycosyl group to the this compound structure, forming cyclopentyl methyl β-d-glucoside, the type of inhibition shifts from uncompetitive to competitive. chemicalbook.com This finding highlights how derivatization of the this compound core can fine-tune its biological activity and interaction with specific enzymes.
Table 1: Inhibition of Sweet Amygdalinase by this compound and its Glucoside Derivative
| Compound | Inhibition Type | Inhibition Constant (Ki) |
| This compound (CPEM) | Uncompetitive | 0.15 ± 0.02 mM chemicalbook.com |
| Cyclopentyl methyl β-d-glucoside | Competitive | Not specified |
Purine (B94841) Derivatives as Agonists or Antagonists of Purinergic Receptors
Purine derivatives of this compound are of significant interest for their ability to modulate purinergic receptors. ontosight.ai These receptors, which include the P2Y G protein-coupled receptor family, are involved in numerous physiological and pathological processes such as neurotransmission and inflammation. ontosight.aiguidetopharmacology.orgfrontiersin.org
A specific example is this compound, 3-(6-chloro-9H-purin-9-yl)-, cis-, a compound with a cyclopentane ring attached to a chlorinated purine moiety. ontosight.ai Molecules of this type are investigated for their potential to act as either agonists (activators) or antagonists (blockers) of purinergic receptors. ontosight.ai The development of such derivatives is an active area of research in medicinal chemistry, with the goal of creating specific modulators for therapeutic applications. ontosight.ai
Table 2: Selected this compound Derivatives and Their Investigated Applications
| Derivative Name | Core Structure | Investigated Application |
| This compound, 1-phenyl- | Phenyl-substituted this compound | Anti-inflammatory, Antimicrobial ontosight.ai |
| (1R,2R,3S,4R)-4-amino-2,3-dihydroxy-1-cyclopentanemethanol | Amino- and dihydroxy-substituted this compound | Intermediate in the total synthesis of Aristeromycin acs.orgresearchgate.net |
| This compound, 3-(6-chloro-9H-purin-9-yl)-, cis- | Purine-substituted this compound | Purinergic receptor agonist/antagonist ontosight.ai |
Scaffold-Based Drug Discovery Strategies
The concept of a molecular "scaffold" is fundamental in modern drug discovery, referring to a core structure upon which new molecules are built. lifechemicals.com Scaffold-based design is a standard and efficient approach for generating and analyzing series of compounds to identify new active molecules. lifechemicals.comnih.gov
The this compound ring system serves as a versatile scaffold in medicinal chemistry. Its structure allows for the attachment of various functional groups at multiple points, creating a library of diverse compounds. lifechemicals.com This strategy enables researchers to systematically explore how different chemical modifications affect a molecule's biological activity. arxiv.org By retaining the core this compound scaffold, scientists can develop novel compounds with potentially desirable pharmacological properties for specific targets, such as enzymes or receptors. nih.gov This approach is used to solve various drug design problems, including the generation of compounds with specific docking scores against a biological target. nih.govarxiv.org
This compound as a Core Scaffold for Novel Drug Design
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be attached to create a library of related compounds. lifechemicals.com The this compound framework is utilized as a versatile scaffold for generating new bioactive molecules due to its unique structural and functional characteristics. lifechemicals.comlookchem.com Its functional groups can be modified to produce a wide range of derivatives, which are of interest for their potential biological activities. ontosight.ai The presence of a cyclopentane ring provides a defined three-dimensional geometry that can orient substituents in specific spatial arrangements to interact effectively with biological targets like enzymes and receptors. ontosight.aiazolifesciences.com
Derivatives such as 1-Amino-1-cyclopentanemethanol are considered versatile building blocks in the synthesis of pharmaceutical compounds. lookchem.com This compound's structure, featuring both a hydroxyl and an amino group, allows for diverse chemical modifications. lookchem.com It has been used in the synthesis of xanthine-derived heterocyclic fused systems, which are known for a range of biological activities. lookchem.com Other derivatives, like 1-phenyl-cyclopentanemethanol, have been investigated for potential anti-inflammatory and antimicrobial properties. ontosight.ai Furthermore, purine derivatives incorporating the this compound structure, such as cis-3-(6-chloro-9H-purin-9-yl)-cyclopentanemethanol, are studied for their potential to act as agonists or antagonists of purinergic receptors, which are implicated in processes like neurotransmission and inflammation. ontosight.ai The development of such novel molecules is a key area of research in medicinal chemistry. ontosight.ai
| Derivative Name | CAS Number | Molecular Formula | Area of Interest/Application |
|---|---|---|---|
| 1-Amino-1-cyclopentanemethanol (CYCLOLEUCINOL) | 10316-79-7 | C₆H₁₃NO | Intermediate for xanthine-derived systems. lookchem.com |
| 1-Phenyl-cyclopentanemethanol | Not specified | C₁₂H₁₆O | Potential anti-inflammatory and antimicrobial agents. ontosight.ai |
| cis-3-(6-chloro-9H-purin-9-yl)-cyclopentanemethanol | Not specified | C₁₁H₁₃ClN₄O | Potential modulators of purinergic receptors. ontosight.ai |
| 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol | 1466152-09-9 | C₈H₁₇NO | Scaffold for CNS drug development. |
Computational Approaches to Scaffold Hopping for Lead Optimization
Scaffold hopping is a crucial strategy in modern medicinal chemistry used to discover structurally novel compounds by modifying the central core of a known active molecule. uniroma1.it The goal is to generate new chemical entities that retain the desired biological activity but possess improved properties, such as enhanced potency, better selectivity, more favorable metabolic profiles, or a novel intellectual property position. uniroma1.itbiosolveit.de Computational methods are instrumental in this process, allowing for the rapid virtual screening of vast chemical spaces to identify promising new scaffolds. uniroma1.itresearchgate.net
Several computational techniques are employed for scaffold hopping:
Generative Models: Deep learning approaches, such as Variational Autoencoders (VAEs), can generate novel molecular structures. researchgate.netresearchgate.net For instance, GraphGMVAE is a model developed for controllable scaffold hopping that can produce molecules with high scaffold novelty. researchgate.net Another model, DiffHopp, is an E(3)-equivariant graph diffusion model specifically designed for scaffold hopping within the context of a known protein-ligand complex. arxiv.org
Reinforcement Learning (RL): RL can be used to iteratively optimize the properties of de novo designed molecules. chemrxiv.org The RuSH (Reinforcement Learning for Unconstrained Scaffold Hopping) approach, for example, guides the generation of full molecules toward high three-dimensional and pharmacophore similarity to a reference compound but with low scaffold similarity. chemrxiv.org
Similarity Searching: This approach uses molecular descriptors to find new scaffolds. Vector-based methods and feature tree approaches have been used to design novel scaffolds in 2D de novo design algorithms. uniroma1.it
These computational tools enable chemists to explore alternative structures that are synthetically feasible while preserving the essential features required for biological activity. uniroma1.it By applying these methods to a lead compound containing a this compound scaffold, researchers can identify new core structures to overcome issues with the original series or discover entirely new classes of drugs. bhsai.org
Structure-Activity Relationship (SAR) Studies on this compound Scaffolds
Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that explores how modifying a molecule's chemical structure affects its biological activity. oncodesign-services.comcollaborativedrug.com The core principle is that the biological properties of a chemical are directly related to its molecular structure. collaborativedrug.com By designing, synthesizing, and testing a series of related compounds, researchers can identify the key structural features—the pharmacophore—responsible for potency, selectivity, and other desirable characteristics. azolifesciences.comoncodesign-services.com
For a series of compounds based on the this compound scaffold, SAR studies would involve systematically altering different parts of the molecule, such as:
Modifying Substituents: Changing the nature, size, and position of functional groups on the cyclopentane ring.
Altering the Linker: Modifying the methanol (B129727) group itself, for example, by extending the carbon chain or introducing other atoms.
Ring Modifications: Introducing heteroatoms into the cyclopentane ring or changing its saturation level.
The biological activity of each new analogue is then measured using assays. oncodesign-services.com This data allows medicinal chemists to build a model of the SAR, which helps in designing new compounds with improved properties. nih.gov Computational SAR methods can also be used to develop models that predict the biological activity of new compounds based on their chemical structure, accelerating the optimization process. oncodesign-services.com These studies are crucial for transforming an initial "hit" compound into a well-optimized "lead" compound with a greater chance of becoming a successful drug. oncodesign-services.comnih.gov
Advanced Materials and Catalysis
Role in Catalytic Processes (e.g., Catalytic Reduction, Dehydration-Hydrogenation)
This compound and its related compound, cyclopentanol (B49286), are relevant in catalytic processes, particularly those involving the conversion of biomass into valuable chemicals. nih.govresearchgate.net A significant pathway is the catalytic hydrogenation of furfural (B47365), a platform chemical derived from hemicellulose. nih.govresearchgate.net In this process, furfural undergoes a cascade of reactions, including hydrogenation and dehydration, over heterogeneous catalysts like Platinum on carbon (Pt/C) or Ruthenium on carbon (Ru/C). nih.gov
The reaction sequence often proceeds through intermediates such as furfuryl alcohol, 4-hydroxycyclopent-2-enone, and cyclopent-2-enone. nih.gov These intermediates are subsequently hydrogenated to cyclopentanone (B42830), which can be further reduced to cyclopentanol. nih.govresearchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure significantly affects the reaction rate and the selectivity towards the desired diol or alcohol products. nih.govacs.org For example, the hydrogenation of cyclopentane-1,3-dione over a Ru/C catalyst can yield cyclopentane-1,3-diol, a valuable building block. nih.gov The final hydrogenation step in these cascades often leads to cyclopentanol. nih.gov These dehydration-hydrogenation mechanisms are central to converting biomass-derived furanics into cyclic alcohols. researchgate.net
Catalytic hydrogenation is a chemical reaction that adds hydrogen atoms across double or triple bonds in a molecule, typically in the presence of a metal catalyst such as platinum, palladium, or nickel. wikipedia.org In the context of this compound-related synthesis, this process is key to saturating the furan (B31954) ring and reducing carbonyl groups to hydroxyl groups. nih.govwikipedia.org
Application in Clathrate Hydrate (B1144303) Formation for Gas Storage or Seawater Desalination Technologies
Clathrate hydrates are ice-like crystalline solids where a framework of hydrogen-bonded water molecules traps "guest" molecules in cages. akademiabaru.comrsc.org This structure allows for the storage of gases or the separation of water from solutes. This compound has been identified as a guest molecule that can form these structures, making it relevant for energy and environmental applications. researchgate.netresearchgate.net
Gas Storage: Research has shown that this compound can form a binary clathrate hydrate with methane (B114726) (CH₄). researchgate.netresearchgate.net Spectroscopic and X-ray diffraction analyses confirmed that this binary system forms a structure II (sII) hydrate, where this compound molecules occupy the large cages and methane molecules are captured in both the large and small cages. researchgate.net The formation of these stable hydrates under milder conditions (higher temperature and lower pressure) compared to pure methane hydrate makes them promising for natural gas storage and transportation. rsc.orgresearchgate.net
Seawater Desalination: Hydrate-based desalination (HBD) is an emerging technology that separates fresh water from saline water by forming hydrates. researchgate.netnih.gov During hydrate formation, salt ions are excluded from the crystal lattice, allowing pure water to be recovered by melting the hydrate crystals. akademiabaru.comnih.gov Cyclopentane derivatives, including cyclopentanol, have been studied as thermodynamic promoters for this process. researchgate.net They help form hydrates at more favorable conditions, potentially reducing the energy cost of desalination compared to traditional methods like reverse osmosis. researchgate.netnih.gov
| Application | Guest Molecule(s) | Hydrate Structure | Key Finding |
|---|---|---|---|
| Gas Storage | This compound + Methane (CH₄) | Structure II (sII) | Forms a stable binary hydrate, with this compound in large cages, enhancing methane storage potential. researchgate.netresearchgate.net |
| Seawater Desalination | Cyclopentanol / Cyclopentanone + CO₂/CH₄ | Structure II (sII) | Cyclopentane derivatives act as thermodynamic promoters, making the desalination process more favorable. researchgate.net |
Intermediate in Complex Agrochemical Synthesis
An intermediate is a molecule formed during the middle stages of a chemical reaction that is then converted into the final product. This compound and its precursors serve as important intermediates in the synthesis of more complex molecules, including those used in agriculture. ontosight.aibiosynth.com The cyclopentane ring provides a robust and structurally defined core that can be elaborated into a final product with desired properties. For example, cyclic ketones like cyclopentanone, which is directly related to this compound via reduction/oxidation, are used in the synthesis of pesticides and fungicides. researchgate.net The functional groups on this compound allow it to be readily incorporated into larger molecular structures through various organic reactions. This versatility makes it a valuable building block for creating new and effective agrochemicals. ontosight.ai
Environmental and Toxicological Research Aspects
Biodegradation Studies of Cyclopentanemethanol (B1149391) and its Analogues
The biodegradation of a chemical compound refers to its breakdown by microorganisms. Generally, alcohols are considered to be biodegradable. nih.gov The structure of the alcohol, however, can significantly influence the rate and pathway of its degradation. For instance, studies have shown that unsubstituted linear alkyl chains are readily attacked by oxygenase enzymes, which is often the rate-limiting step in aerobic degradation. nih.gov
In the case of cyclic compounds like this compound, the ring structure can affect biodegradability. Research indicates that alicyclic compounds, such as cyclopentane (B165970), tend to degrade more slowly than their linear alkane counterparts. Furthermore, substitutions on the ring, such as methyl or ethyl groups, can further decrease the rate of biodegradation. One known biological transformation pathway for cyclopentane involves its oxidation by microbes to form cyclopentanol (B49286), which can then be further oxidized to cyclopentanone (B42830). chemicalbook.comchemicalbook.com While no specific biodegradation pathways for this compound have been detailed in the reviewed literature, it is plausible that it would undergo similar oxidative processes.
Environmental Fate and Transport Research of this compound Derivatives
The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. These processes are governed by the physicochemical properties of the compound, such as its water solubility, vapor pressure, and potential for adsorption to soil particles.
This compound is a colorless liquid that is soluble in water and organic solvents. cymitquimica.com Its solubility in water suggests it has the potential to be mobile in aqueous environments. thermofisher.com However, specific data on its mobility in soil, as well as its bioaccumulative potential, are not available in many safety data sheets for the compound. fishersci.sethermofisher.comaksci.com Bioaccumulation is the process by which a chemical accumulates in an organism at a concentration higher than that in the surrounding environment. researchgate.net For organic chemicals, this is often related to their lipophilicity. While the log Kow (octanol-water partition coefficient), a measure of lipophilicity, can suggest a potential for bioaccumulation, metabolic processes can significantly alter the actual bioaccumulation in an organism. researchgate.net
The transport of alcohols in the environment is also influenced by their volatility. The main route of dissipation for some aliphatic alcohols is volatilization from soil, with half-lives that can be as short as a few minutes. scbt.com Information regarding the atmospheric fate of cyclic alcohols is limited, though studies on cyclohexanol (B46403) have been conducted. cloudfront.net For this compound, specific data on its environmental transport mechanisms and persistence in different environmental matrices are not well-documented in the available literature. fishersci.se
Ecotoxicological Profiling of this compound in Aquatic and Terrestrial Systems
Ecotoxicology examines the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. For this compound, specific ecotoxicological data is largely unavailable in the public domain. fishersci.sescbt.com Safety data sheets for the compound and its derivatives often state that ecotoxicity data is not available. fishersci.seaksci.com
In the absence of direct data for this compound, information on analogous compounds can provide some insight. For instance, cyclopentane is classified as toxic to aquatic organisms and is expected to have long-lasting harmful effects in the aquatic environment. Studies on a series of primary aliphatic alcohols have shown that their acute aquatic toxicity is highly correlated with the number of carbon atoms, with toxicity generally increasing with chain length. researchgate.net However, for long-chain alcohols (above C12), solubility limitations can make it challenging to observe toxic effects. cymitquimica.com
An assessment of a cyclopentanol derivative, cyclopentanol, 2-methyl-5-(1-methylethyl)-, 1-propanoate, categorized it as not toxic based on available and calculated ecotoxicity values above 1 mg/L. spectrumchemical.com It is important to note that the toxicological properties of a molecule can be significantly altered by the presence and nature of different functional groups and substituents. Therefore, direct testing of this compound is necessary for an accurate ecotoxicological profile.
Below is a table summarizing the available, though limited, ecotoxicological information for this compound and related compounds.
| Compound Name | Organism | Endpoint | Value | Reference |
| This compound | Not specified | Not specified | Data not available | fishersci.se |
| Cyclopentane | Aquatic organisms | General toxicity | Toxic | |
| Cyclopentanol, 2-methyl-5-(1-methylethyl)-, 1-propanoate | Not specified | Ecotoxicity | Not Toxic (> 1 mg/L) | spectrumchemical.com |
Future Directions and Emerging Research Areas in Cyclopentanemethanol Chemistry
The exploration of Cyclopentanemethanol (B1149391) and its derivatives is entering a new phase characterized by the convergence of advanced computational tools, innovative synthetic strategies, and a strong emphasis on sustainability and targeted therapeutic applications. Researchers are pushing the boundaries of molecular design to unlock the full potential of this versatile chemical scaffold.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
